molecular formula C8H7NO2 B138454 3-Formylbenzamide CAS No. 126534-87-0

3-Formylbenzamide

Cat. No.: B138454
CAS No.: 126534-87-0
M. Wt: 149.15 g/mol
InChI Key: AYYCJLDODRZCOB-UHFFFAOYSA-N
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Description

3-Formylbenzamide is an organic compound with the molecular formula C8H7NO2. It is a derivative of benzamide, where a formyl group is attached to the benzene ring at the meta position. This compound is known for its crystalline solid form and is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Formylbenzamide involves the oxidative cleavage of N-acylamino acids. The procedure typically includes the following steps :

    Reactants: Hippuric acid, dichloromethane, water, copper(II) sulfate pentahydrate, and silver(I) nitrate.

    Reaction Conditions: The mixture is heated to 40°C with an external silicone oil bath. Ammonium persulfate is added dropwise to maintain a gentle reflux.

    Isolation: The reaction mixture is cooled, filtered, and the organic phase is separated. The product is then crystallized from ethyl acetate.

Another method involves the reaction of benzamides with dimethylformamide dimethyl acetal or the condensation of N,N-bis(trimethylsilyl)formamide with acyl chlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the amide group to other functional groups.

Major Products

    Oxidation: 3-Carboxybenzamide.

    Reduction: 3-Hydroxymethylbenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Formylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formylbenzamide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by the functional groups it introduces into target molecules, which can interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: Similar structure but with a methoxy group instead of a formyl group.

    3-Nitrobenzamide: Contains a nitro group instead of a formyl group.

    3-Hydroxybenzamide: Has a hydroxyl group instead of a formyl group.

Uniqueness

3-Formylbenzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific transformations that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules.

Properties

IUPAC Name

3-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCJLDODRZCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442649
Record name 3-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126534-87-0
Record name 3-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (13.3 mL, 152 mmol) and DMF (50 μL) were added to suspension of 3-carboxybenzaldehyde (11.4 g, 76.2 mmol) in 200 mL CH2Cl2 and stirred at 23° C. for 18 h. The resulting clear solution was concentrated, dissolved in 100 mL CH2Cl2, and concentrated again. The crude acid chloride was dissolved in 20 mL THF, poured into a mixture of concentrated NH4OH (26 mL, 381 mmol) with 100 mL crushed ice, and allowed to warm to 23° C. with stirring. The mixture was acidified with conc. HCl to pH ˜3, then concentrated to remove THF. The resulting aqueous suspension was filtered and the white solid product dried under vacuum to give 7.4 g (65%) of 3-carbamoyl-benzaldehyde compound 1a: 1H NMR (DMSO-d6)δ 10.06 (1 H, s), 8.40 (1 H, s), 8.19 (1 H, s), 8.17 (1 H, d, J=6.6 Hz), 8.04 (1 H, d, J=7.7 Hz), 7.69 (1 H, t, J=7.7 Hz), 7.56 (1 H, s); IR (KBr pellet) 3391, 3205, 1711, 1694, 1664, 1385, 1217. Anal. (C8H7NO2•0.1H2O) C, H, N.
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 μL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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